4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Description
The compound “4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a chemical compound with potential applications in scientific research. It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .
Synthesis Analysis
The synthesis of such compounds often involves the generation of a 2-(allyloxy)aryl radical in situ, which undergoes the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .Molecular Structure Analysis
The molecular structure of this compound is complex and would require advanced techniques such as single-crystal X-ray diffraction for precise determination .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. The generation of a 2-(allyloxy)aryl radical in situ is a key step in the reaction process .Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives have been reported to have bioactive properties with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
4-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-24(21,16-1-2-17-13(11-16)6-10-22-17)19-9-5-15(12-19)23-14-3-7-18-8-4-14/h1-4,7-8,11,15H,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSYHQXCULIOEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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